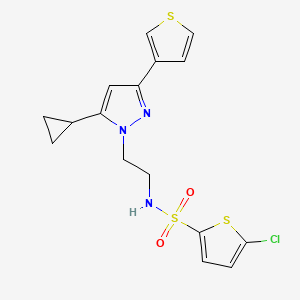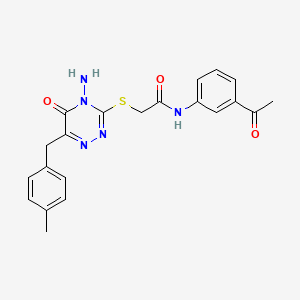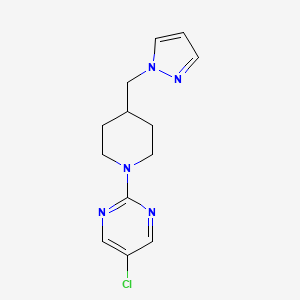
8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of nitrogen-containing heterocycles. This compound is characterized by the presence of a difluoromethoxy group attached to the quinoline ring system. The incorporation of fluorine atoms into organic molecules often results in significant changes in their biological and physicochemical properties, making such compounds of great interest in various fields, including pharmaceuticals and agrochemicals.
準備方法
The synthesis of 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the reaction of an appropriate quinoline derivative with a difluoromethylating agent. For example, the reaction of 8-hydroxy-1,2,3,4-tetrahydroquinoline with difluoromethyl ether in the presence of a base can yield the desired product. Industrial production methods may involve the use of more scalable and cost-effective reagents and conditions, such as the use of difluoromethyl iodide and a suitable catalyst to facilitate the difluoromethylation reaction.
化学反応の分析
8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated heterocycles, which are valuable in medicinal chemistry.
Biology: The compound’s unique properties make it a useful tool for studying biological processes and interactions, particularly those involving fluorinated molecules.
Industry: The compound can be used in the development of new materials with improved properties, such as increased resistance to degradation.
作用機序
The mechanism of action of 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The presence of the difluoromethoxy group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. This can result in modulation of biological activities, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
8-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinoline: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can result in different biological and physicochemical properties.
8-(Methoxy)-1,2,3,4-tetrahydroquinoline: The absence of fluorine atoms in this compound can lead to reduced metabolic stability and different biological activities.
8-(Chloromethoxy)-1,2,3,4-tetrahydroquinoline: The presence of a chlorine atom can significantly alter the compound’s reactivity and interactions with biological targets.
特性
IUPAC Name |
8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-10(12)14-8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5,10,13H,2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNVCPDINIURFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)OC(F)F)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2489463.png)


![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2489468.png)



![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}oxolane-3-carboxamide](/img/structure/B2489475.png)

![[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol](/img/structure/B2489478.png)

![3-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2489480.png)

![3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B2489484.png)
